![molecular formula C25H23N5O5 B2726340 benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-23-1](/img/no-structure.png)
benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
The compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA, RNA, and ATP .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the imidazopurinone core, followed by various substitutions at the appropriate positions. The methoxyphenyl and benzyl groups might be introduced through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure likely contains a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core are various functional groups including a methoxyphenyl group, a benzyl group, and an acetate group .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Reactivity and Computational Studies
Imidazole derivatives have been studied for their reactivity and properties using spectroscopic characterization and computational studies. The reactivity properties of imidazole derivatives are investigated through molecular orbital theory, molecular electrostatic potential, and other computational methods. These studies indicate potential applications in the design of new materials with specific electronic and reactive properties, suggesting their utility in various fields, including material science and pharmaceuticals (Hossain et al., 2018).
Antimicrobial Evaluation
Imidazole derivatives have been evaluated for their antimicrobial properties. The synthesis and testing of these compounds reveal significant activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Khanage et al., 2020).
Analgesic Activity
Research on imidazole derivatives includes the exploration of their analgesic and anti-inflammatory properties. Studies have shown that certain imidazole derivatives exhibit significant analgesic activity, suggesting their potential application in pain management and anti-inflammatory therapies (Zygmunt et al., 2015).
Antioxidant Activities
Some imidazole derivatives have been synthesized and tested for their in vitro antioxidant properties. These compounds have shown promising results in preventing lipid peroxidation and scavenging free radicals, indicating their potential application as antioxidants in medical and cosmetic products (Alp et al., 2015).
Corrosion Inhibition
Imidazole derivatives have also been explored for their corrosion inhibition efficiency on mild steel in acidic solutions. Their strong adsorption and inhibition properties suggest potential applications in protecting metals from corrosion, which is crucial in industrial and engineering contexts (Prashanth et al., 2021).
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 2-methoxyphenylacetic acid with 1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3-carboxylic acid, followed by esterification with benzyl alcohol and acetylation with acetic anhydride." "Starting Materials": [ "2-methoxyphenylacetic acid", "1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3-carboxylic acid", "benzyl alcohol", "acetic anhydride", "dichloromethane", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylacetic acid with 1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3-carboxylic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts in N,N-dimethylformamide to form 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid.", "Step 2: Esterification of 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid with benzyl alcohol using N,N-dimethylformamide and triethylamine as catalysts in dichloromethane to form benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Acetylation of benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate with acetic anhydride using diisopropylethylamine as a catalyst in dichloromethane to form the final product.", "Step 4: Purification of the final product by washing with sodium bicarbonate, sodium chloride, and water." ] } | |
CAS RN |
887466-23-1 |
Product Name |
benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
benzyl 2-[6-(2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-11-7-8-12-19(18)34-3)27(2)25(33)29(23(21)32)14-20(31)35-15-17-9-5-4-6-10-17/h4-13H,14-15H2,1-3H3 |
InChI Key |
LPJLKNQDMFPIAV-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
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